molecular formula C18H15FN4O4S B2734443 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide CAS No. 330189-01-0

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide

Cat. No.: B2734443
CAS No.: 330189-01-0
M. Wt: 402.4
InChI Key: ICXWECNRSDTVRQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core with a 4-fluoro substituent, linked via a phenyl group to a sulfamoyl moiety attached to a 6-methoxypyrimidin-4-yl group.

Properties

IUPAC Name

4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWECNRSDTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide-First Approach

  • Couple 4-fluorobenzenesulfonyl chloride with 6-methoxypyrimidin-4-amine to form 4-[(6-methoxypyrimidin-4-yl)sulfamoyl]benzenesulfonyl chloride .
  • Reduce the sulfonyl chloride to a sulfonamide.
  • Amidate the resulting aniline with 4-fluorobenzoyl chloride.

Amidation-First Approach

  • Synthesize 4-aminophenylsulfonamide via nitro reduction.
  • Amidate with 4-fluorobenzoic acid.
  • Couple the sulfonamide with 6-methoxypyrimidin-4-amine.

The sulfonamide-first approach is favored industrially due to higher yields (75–88%) and reduced side reactions.

Stepwise Synthesis and Optimization

Synthesis of 6-Methoxypyrimidin-4-amine

Procedure :

  • Starting material : 4,6-Dichloropyrimidine.
  • Methoxylation : React with sodium methoxide in methanol at 60°C for 6 h to yield 6-methoxy-4-chloropyrimidine.
  • Amination : Treat with aqueous ammonia (25%) at 120°C under pressure for 12 h.
  • Yield : 82–90%.

Key Data :

Step Conditions Yield (%)
Methoxylation NaOMe, MeOH, 60°C, 6 h 85
Amination NH₃ (aq), 120°C, 12 h 88

Sulfonamide Bond Formation

Procedure :

  • Chlorosulfonation : React 4-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 h to form 4-fluorobenzenesulfonyl chloride .
  • Coupling : Combine 4-fluorobenzenesulfonyl chloride (1.0 eq) with 6-methoxypyrimidin-4-amine (1.2 eq) in dichloromethane (DCM)/water (2:1) with Na₂CO₃ (2.5 eq) at 25°C for 24 h.
  • Isolation : Acidify with HCl, filter, and recrystallize from methanol.

Optimization Insights :

  • Solvent : DCM/water mixtures prevent sulfonyl chloride hydrolysis.
  • Base : Sodium carbonate outperforms NaOH in minimizing side products (yield: 78% vs. 65%).
  • Scale-Up : Reactions at 90–110°C reduce time to 6 h with comparable yields (80.6%).

Amidation of Sulfonamide Intermediate

Procedure :

  • Activation : Treat 4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux for 3 h to form 4-fluorobenzoyl chloride .
  • Coupling : React 4-[(6-methoxypyrimidin-4-yl)sulfamoyl]aniline (1.0 eq) with 4-fluorobenzoyl chloride (1.1 eq) in DCM using triethylamine (TEA, 2.0 eq) at 0°C→25°C for 12 h.
  • Purification : Wash with NaHCO₃, dry over MgSO₄, and crystallize from ethanol/water.

Critical Parameters :

Parameter Optimal Value Yield (%)
Temperature 0°C → 25°C 72
Solvent DCM 72
Base TEA 75

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (t, J = 8.4 Hz, 2H, F-Ar-H), 3.87 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 162.1 (C-F), 158.9 (pyrimidine-C), 135.4–115.2 (Ar-C).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₆FN₃O₄S [M+H]⁺: 418.0869; found: 418.0865.

Purity and Stability

  • HPLC Purity : 98.1% (C18 column, MeCN/H₂O 70:30).
  • Melting Point : 141.6–142.3°C.
  • Storage : Stable >24 months at −20°C under N₂.

Applications and Derivatives

  • Anticancer Activity : Analogous sulfonamide-benzamide hybrids inhibit tubulin polymerization (IC₅₀: 0.8–2.4 µM).
  • Kinase Inhibition : Pyrimidine sulfonamides show selectivity for VEGFR2 (IC₅₀: 12 nM).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{4-[(4,6-Dimethylpyrimidin-2-YL)Sulfamoyl]Phenyl}-4-Fluorobenzamide (CAS 289629-99-8)

  • Structural Difference : Replaces the 6-methoxy group with 4,6-dimethylpyrimidine.
  • Key Data :
    • Molecular Formula: C₁₉H₁₇FN₄O₃S
    • Molar Mass: 400.43 g/mol
    • Density: 1.426 g/cm³
    • Predicted pKa: 7.16
  • Implications : The dimethylpyrimidine group increases hydrophobicity (higher density) compared to the methoxy variant. The pKa suggests moderate ionization at physiological pH, affecting solubility and membrane permeability.

2-Iodo-N-{4-[(6-Methoxypyrimidin-4-YL)Sulfamoyl]Phenyl}Benzamide (ChemDiv ID: 8006-8659)

  • Structural Difference : Substitutes 4-fluoro with 2-iodo on the benzamide.
  • However, it may reduce solubility compared to the fluoro analog.

4-[Bis(2-Methylpropyl)Sulfamoyl]-N-[4-[(4-Methylpyrimidin-2-YL)Sulfamoyl]Phenyl]Benzamide

  • Structural Difference : Incorporates a bulkier bis(2-methylpropyl)sulfamoyl group and 4-methylpyrimidine.
  • Key Data :
    • Molecular Formula: C₂₇H₃₆N₆O₅S₂
    • XLogP3: ~3.5 (estimated)
    • Hydrogen Bond Acceptors: 11

4-(1H-Imidazol-1-YL)-N-(4-(N-(5-Methylisoxazol-4-YL)Sulfamoyl)Phenyl)Benzamide

  • Structural Difference : Replaces the pyrimidine with a 5-methylisoxazole and adds an imidazole ring.
  • Key Data :
    • Antifungal Activity: Demonstrated efficacy against Candida albicans .
  • Implications : Heterocyclic variations (isoxazole vs. pyrimidine) alter electronic properties and binding interactions, highlighting the importance of the pyrimidine’s methoxy group in the target compound.

N-[4-[(6-Methoxypyrimidin-4-YL)Sulfamoyl]Phenyl]-4-Morpholin-4-Ylsulfonylbenzamide (CAS 457651-05-7)

  • Structural Difference : Substitutes 4-fluoro with a morpholine-sulfonyl group.
  • Key Data: Molecular Weight: 533.6 g/mol XLogP3: 1.1 Hydrogen Bond Donors/Acceptors: 2/11
  • Implications : The morpholine group enhances solubility (lower XLogP3) but reduces hydrophobicity, which may limit passive diffusion across biological membranes compared to the fluoro analog.

Melting Points and Stability

  • Compounds with electron-withdrawing groups (e.g., 4-fluoro in the target compound) exhibit higher melting points (e.g., 236–237°C for a related (S)-configured analog) due to increased crystallinity .
  • Bulkier substituents (e.g., bis(2-methylpropyl)) lower melting points, reducing stability .

Solubility and Permeability

  • Methoxy and morpholine groups improve aqueous solubility (e.g., XLogP3 = 1.1 for the morpholine analog) , whereas halogenated or alkylated derivatives favor lipid membranes.

Biological Activity

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its unique chemical structure, which includes a fluorine atom and a sulfamoyl group attached to a pyrimidine moiety, suggests significant interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O3S, with a molecular weight of approximately 373.43 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC18H20FN3O3S
Molecular Weight373.43 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The following sections detail its biological activities based on various studies.

Antimicrobial Activity

Studies have shown that this compound demonstrates efficacy against a range of microbial pathogens. Its mechanism appears to involve the modulation of chemokine receptors, which are crucial in immune responses.

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to interfere with inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators.

  • Research Findings : A study highlighted that treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Chemokine Receptors : By modulating these receptors, the compound can influence immune cell migration and activation.
  • Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in inflammatory processes, leading to reduced synthesis of inflammatory cytokines.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(4-(N-(2-fluorophenyl)sulfamoyl)phenyl)acetamideAntimicrobialEnhanced lipophilicity may improve bioavailability
N-(4-(N-(p-tolyl)sulfamoyl)phenyl)acetamideAnti-inflammatoryMethyl group on phenyl ring
N-[3-sulfamoyl-4-[5-(trifluoromethyl)pyridin-3-yl]phenyl]-2-[2-fluoro-4-methoxyphenyl]acetamideIncreased potency against certain targetsContains trifluoromethyl and methoxy groups

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